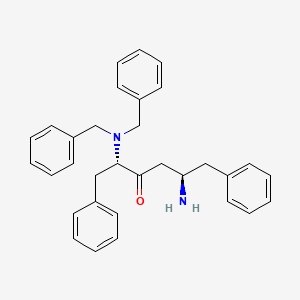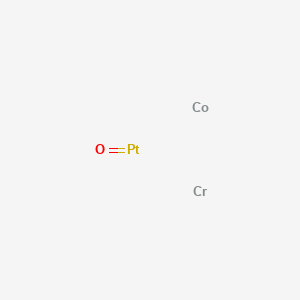![molecular formula C50H106N4O2 B14256478 1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) CAS No. 349571-68-2](/img/structure/B14256478.png)
1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) is a complex organic compound with the molecular formula C50H106N4O2. This compound is characterized by its long hydrocarbon chains and multiple functional groups, including amine and alcohol groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) typically involves multi-step organic reactions. One common method involves the reaction of dodecane-1,12-diamine with 3-aminopropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with hexadecan-2-ol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines and alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds with biological molecules, while its hydrophobic hydrocarbon chains can interact with lipid membranes. These interactions can influence the structure and function of proteins and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-{Dodecane-1,12-diylbis[(2-aminoethyl)azanediyl]}di(hexadecan-2-ol)
- 1,1’-{Dodecane-1,12-diylbis[(4-aminobutyl)azanediyl]}di(hexadecan-2-ol)
Uniqueness
1,1’-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol) is unique due to its specific arrangement of functional groups and hydrocarbon chains. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
349571-68-2 |
|---|---|
Molekularformel |
C50H106N4O2 |
Molekulargewicht |
795.4 g/mol |
IUPAC-Name |
1-[3-aminopropyl-[12-[3-aminopropyl(2-hydroxyhexadecyl)amino]dodecyl]amino]hexadecan-2-ol |
InChI |
InChI=1S/C50H106N4O2/c1-3-5-7-9-11-13-15-17-21-25-29-33-39-49(55)47-53(45-37-41-51)43-35-31-27-23-19-20-24-28-32-36-44-54(46-38-42-52)48-50(56)40-34-30-26-22-18-16-14-12-10-8-6-4-2/h49-50,55-56H,3-48,51-52H2,1-2H3 |
InChI-Schlüssel |
NIGVQPLBZIZPDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCN(CCCN)CC(CCCCCCCCCCCCCC)O)CCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


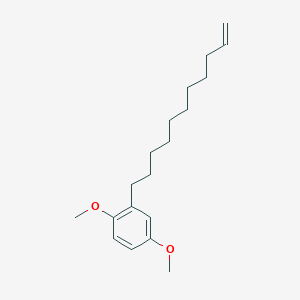
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)

![tert-Butyl (4-{4-(3-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)carbamate](/img/structure/B14256416.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
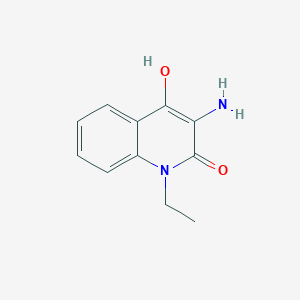
![1-[(2,3-Dimethylbutan-2-yl)(dimethoxy)silyl]pyrrolidine](/img/structure/B14256432.png)
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
![(E)-1-(4-Butoxyphenyl)-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B14256439.png)
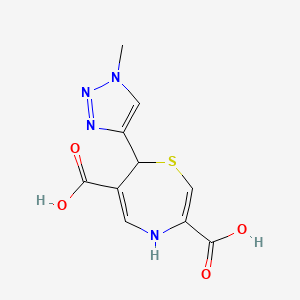

![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)
